![molecular formula C22H25N3OS B2481031 (E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide CAS No. 392320-94-4](/img/structure/B2481031.png)
(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantane-1,3,4-thiadiazole hybrids involves the creation of compounds with specific orientations and interactions. Notably, the orientation of the amino group varies in non-halogenated structures, indicating the importance of structural configuration in these compounds. Techniques such as crystallography and quantum theory atoms-in-molecules (QTAIM) analysis have been employed to characterize intra- and intermolecular interactions, highlighting the role of noncovalent interactions in stabilizing the crystal structures of these derivatives (El-Emam et al., 2020).
Molecular Structure Analysis
The crystallographic analysis and quantum theory of atoms-in-molecules (QTAIM) approach provide insights into the nature of noncovalent interactions within these compounds. Studies have revealed that N–H⋯N hydrogen bonds are among the strongest noncovalent interactions, playing a significant role in the stabilization of crystal structures. These findings underscore the complexity and significance of molecular interactions in determining the properties and behaviors of such compounds (El-Emam et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of adamantyl-thiadiazole derivatives are influenced by their molecular structure and the nature of noncovalent interactions. The QTAIM analysis and PIXEL method have been utilized to characterize these interactions, providing a quantitative assessment of intermolecular interaction energies. Such studies are crucial for understanding the chemical behavior of these compounds under different conditions (El-Emam et al., 2020).
Physical Properties Analysis
The physical properties of adamantyl-thiadiazole derivatives, including their solubility, melting points, and crystal structures, are closely related to their molecular interactions. The analysis of crystal structures through Hirshfeld surface analysis and 2D-fingerprint plots reveals the relative contributions of different non-covalent interactions, providing insights into the physical characteristics of these compounds (El-Emam et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of these compounds are influenced by their unique molecular structures. The presence of the adamantyl group, in particular, contributes to the stability and potential bioactivity of these molecules. Understanding these properties is essential for exploring the potential applications of these compounds in various fields, excluding drug use and dosage information (El-Emam et al., 2020).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Applications
DNA Binding and Fluorescent Staining : Hoechst 33258, a compound with structural similarities to adamantyl derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This property makes it useful as a fluorescent DNA stain for cell biology applications, including chromosome and nuclear staining, and flow cytometry. Hoechst derivatives, by analogy, suggest potential applications in drug design targeting DNA interactions (Issar & Kakkar, 2013).
Antimicrobial and Antitumor Activities : 1,3,4-Thiadiazole derivatives exhibit a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This highlights their significance in the development of new drugs and the potential of adamantyl-thiadiazole compounds in contributing to these areas of pharmacology (Mishra et al., 2015).
Antitubercular Activity : The modification of certain structures related to adamantyl derivatives has shown promising in vitro antitubercular activity against various strains of Mycobacterium tuberculosis. This suggests the potential for adamantyl-thiadiazole compounds in contributing to antitubercular drug development (Asif, 2014).
Cardiovascular System Delivery : The delivery of drugs to the cardiovascular system is crucial for treating diseases like atherosclerosis and hypertension. Research into delivery systems for compounds including adamantyl derivatives indicates potential for enhanced therapeutic outcomes in cardiovascular diseases (Geldenhuys et al., 2017).
Synthesis and Biological Significance : The synthesis of 1,3,4-thiadiazolines and related compounds, including adamantyl derivatives, has been extensively explored for their diverse biological activities. This underscores the importance of these scaffolds in medicinal chemistry for developing new therapeutic agents (Yusuf & Jain, 2014).
Leishmanicidal and Antimalarial Activities : Thiadiazoles, including adamantyl-thiadiazole derivatives, have shown potential as leishmanicidal and antimalarial agents. Their versatile pharmacological potential makes them promising scaffolds for drug development against these diseases (Tahghighi & Babalouei, 2017).
Propiedades
IUPAC Name |
(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-25(19(26)8-7-15-5-3-2-4-6-15)21-24-23-20(27-21)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-8,16-18H,9-14H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWGCMPZWKOWQQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

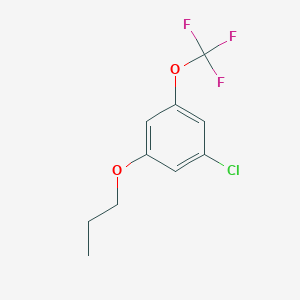
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)
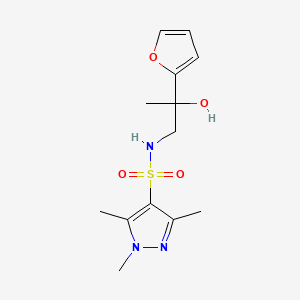
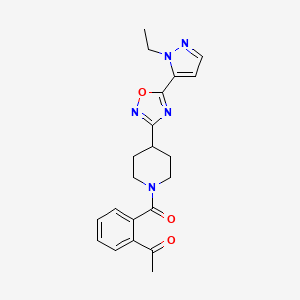
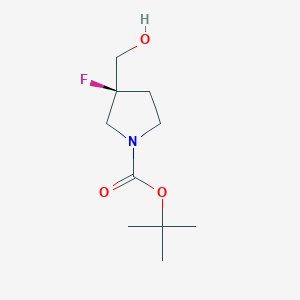


![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)
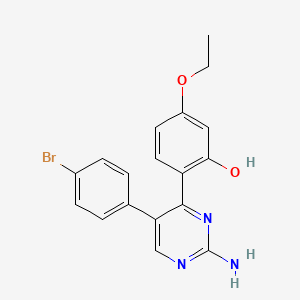
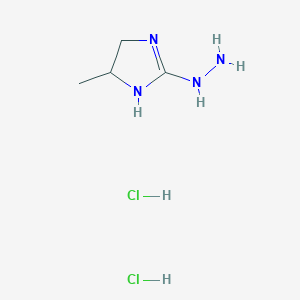
![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)
![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)